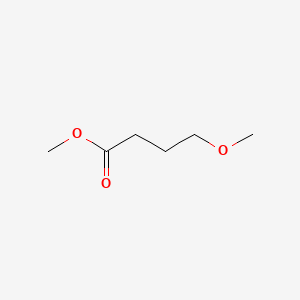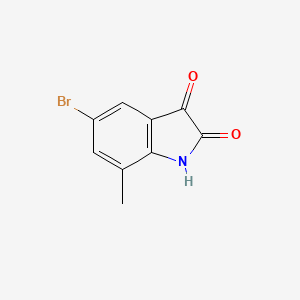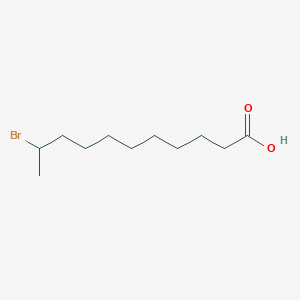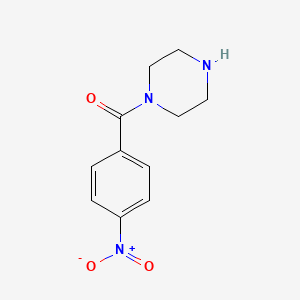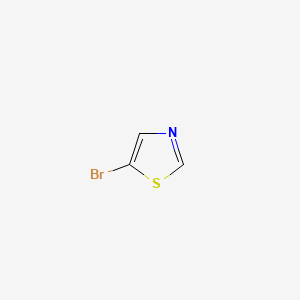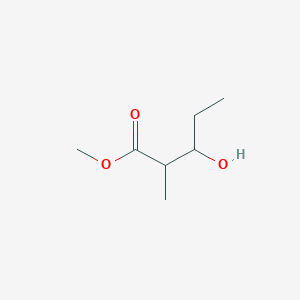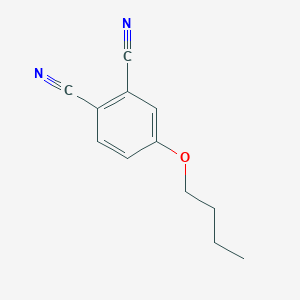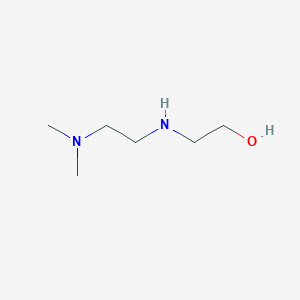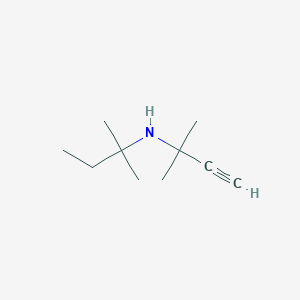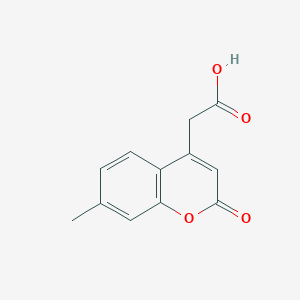
2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid
Vue d'ensemble
Description
“2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” is a heterocyclic compound with the empirical formula C12H10O4 . It is a type of coumarin, a class of compounds that are widely found in nature and have been used in various applications due to their valuable biological and pharmaceutical properties .
Synthesis Analysis
The synthesis of coumarin systems, including “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods can be carried out in classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” can be analyzed using various spectroscopic techniques, including mass spectrometry, IR, UV-Vis, and 1D and 2D NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” can be studied using various methods. For example, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h has been described .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” can be determined using various techniques. For example, its empirical formula is C12H10O4 .Applications De Recherche Scientifique
1. Pharmaceutical Research
This compound is explored for its potential pharmaceutical applications due to its structural similarity to coumarin derivatives, which are known for their pharmacological activities. It may serve as a precursor in the synthesis of anti-inflammatory agents, as substances that can inhibit protein denaturation have potential for anti-inflammatory activity .
2. Material Science
In material science, the compound’s ability to form stable crystals makes it valuable for studying crystallography and developing new materials with specific optical properties. The crystal structure of related compounds has been documented, which aids in understanding the material characteristics of this compound .
3. Biochemical Research
The compound’s biochemical properties allow it to be used in proteomics research. It can be utilized to study protein interactions and functions, especially in the context of understanding the biochemical pathways involving coumarin-based molecules .
4. Synthetic Chemistry
As a synthetic intermediate, this compound is used to develop various chemical reactions and synthesize new compounds with potential applications in different fields of chemistry, including organic synthesis and catalysis .
5. Analytical Chemistry
Analytical chemists may use this compound as a standard or reagent in chromatography and spectrometry to quantify or identify other substances, due to its distinct chemical structure and properties .
6. Antimicrobial Studies
The antimicrobial properties of coumarin derivatives suggest that this compound could be investigated for its efficacy against a range of microbial species. It could contribute to the development of new antimicrobial agents or preservatives .
Orientations Futures
The future directions for research on “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” and other coumarin derivatives could include further investigation of their synthesis methods, exploration of their biological and pharmacological activities, and development of their applications in various fields .
Propriétés
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-2-3-9-8(5-11(13)14)6-12(15)16-10(9)4-7/h2-4,6H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQLZKYCWITDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964989 | |
| Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid | |
CAS RN |
50764-81-3 | |
| Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



